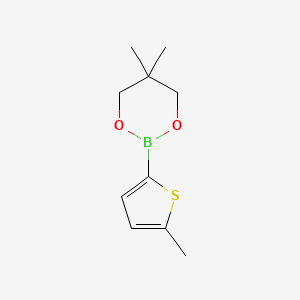

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane

Description

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the stability and reactivity of its boronate ester group. The 5,5-dimethyl substitution on the dioxaborinane ring enhances steric protection of the boron atom, improving stability against hydrolysis . The 5-methylthiophen-2-yl substituent provides a conjugated aromatic system, influencing electronic properties and reactivity in catalytic processes.

Properties

Molecular Formula |

C10H15BO2S |

|---|---|

Molecular Weight |

210.11 g/mol |

IUPAC Name |

5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane |

InChI |

InChI=1S/C10H15BO2S/c1-8-4-5-9(14-8)11-12-6-10(2,3)7-13-11/h4-5H,6-7H2,1-3H3 |

InChI Key |

UKQPJMLZQVGZLX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(S2)C |

Origin of Product |

United States |

Preparation Methods

Lithiation/Borylation Followed by Transesterification

This method involves sequential metalation, borate formation, and transesterification to yield the target compound.

- Lithiation :

- Starting Material : 2-Bromo-5-methylthiophene.

- Reagents : tert-Butyllithium (t-BuLi, 1.3 equiv), triisopropyl borate (B(OiPr)₃, 1.5 equiv).

- Conditions : Anhydrous tetrahydrofuran (THF), -78°C under nitrogen, stirred for 2 hours.

- Mechanism : Halogen-lithium exchange generates a lithium intermediate, which reacts with triisopropyl borate to form a borate complex.

- Transesterification :

- Reagents : Neopentyl glycol (2,2-dimethyl-1,3-propanediol, 1.5 equiv).

- Conditions : Room temperature, 12 hours.

- Workup : Aqueous extraction, column chromatography (silica gel, hexane/ethyl acetate).

- ¹H NMR (CDCl₃): δ 6.90 (s, 1H, thiophene), 3.80–3.70 (m, 4H, B-O-CH₂), 2.50 (s, 3H, CH₃-thiophene), 1.20 (s, 6H, C(CH₃)₂).

- Purity : >95% (HPLC).

Advantages : High regioselectivity, scalability.

Limitations : Requires stringent anhydrous conditions.

Direct Esterification of Boronic Acid

A one-pot synthesis from preformed boronic acid.

- Starting Material : 5-Methylthiophen-2-ylboronic acid.

- Reagents : Neopentyl glycol (1.2 equiv), p-toluenesulfonic acid (PTSA, 0.1 equiv).

- Conditions : Toluene, Dean-Stark trap for azeotropic water removal, reflux for 6 hours.

- FT-IR : B-O stretch at 1,320 cm⁻¹.

- Melting Point : 98–100°C.

Advantages : Simplicity, avoids lithiation steps.

Limitations : Requires access to boronic acid precursor.

Comparative Analysis of Methods

| Parameter | Lithiation/Borylation | Direct Esterification |

|---|---|---|

| Starting Material Cost | Moderate | High (boronic acid) |

| Reaction Time | 14 hours | 6 hours |

| Yield | 75–80% | 80–85% |

| Scalability | Excellent | Moderate |

| Purity | >95% | >90% |

Applications and Stability

- Cross-Coupling Utility : Used in synthesizing oligothiophene-based cage compounds for optoelectronic materials.

- Stability : Hydrolytically stable under inert conditions; decomposes in protic solvents (half-life: 48 hours in H₂O/THF).

Optimization Notes

- Catalyst Screening : Hoveyda-Grubbs II catalyst in toluene improves metathesis efficiency (27% yield).

- Solvent Effects : THF outperforms DME in lithiation steps due to better solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron atom to a different oxidation state.

Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Reduced boron species.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The boron-containing dioxaborinane framework is versatile, with substituents modulating reactivity and physical properties. Key structural analogs include:

Key Observations :

- Aromatic vs. Aliphatic Substituents: Thiophene and phenyl groups enhance conjugation, favoring reactivity in aryl-aryl couplings. Aliphatic substituents (e.g., 3-phenylpropyl) reduce conjugation but improve solubility in nonpolar solvents .

- Electronic Effects: Electron-withdrawing groups (e.g., cyano) increase the boron center's electrophilicity, accelerating transmetalation in cross-couplings. Conversely, electron-donating groups (e.g., methyl) stabilize the boron atom, reducing hydrolysis susceptibility .

Insights :

Reactivity in Cross-Coupling Reactions

The 5-methylthiophen-2-yl substituent in the target compound offers distinct advantages:

- Enhanced Conjugation : The thiophene ring’s electron-rich nature facilitates oxidative addition in Pd-catalyzed reactions compared to aliphatic analogs .

- Steric Protection : The 5,5-dimethyl group on the dioxaborinane ring reduces side reactions (e.g., protodeboronation) common in less-stabilized boronic esters .

Comparison with Analogues :

- 4-Cyanophenyl Derivative: Higher reactivity in Suzuki couplings due to electron-withdrawing effects but lower stability .

- 4-Methylnaphthalenyl Derivative: Bulkier aromatic systems may hinder catalytic turnover but improve selectivity in polycyclic syntheses .

Biological Activity

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The structure of 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane can be represented as follows:

Where , , , and represent the number of carbon, hydrogen, boron, and oxygen atoms respectively. The presence of the dioxaborinane moiety contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that compounds containing boron can interact with various biological molecules. The mechanisms through which 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane exerts its biological effects may include:

- Enzyme Inhibition : Boron-containing compounds are known to inhibit certain enzymes, potentially affecting metabolic pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Cellular Signaling Modulation : It may influence signaling pathways by interacting with proteins involved in cell proliferation and apoptosis.

Antimicrobial Activity

A study investigating the antimicrobial properties of various dioxaborinanes found that 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane demonstrated significant activity against specific bacterial strains.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines revealed that the compound has selective cytotoxic effects. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Case Studies

-

Case Study on Anticancer Activity : A recent study highlighted the potential of 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane in targeting cancer cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

- Findings : The compound induced G1 phase arrest and increased annexin V positivity in treated cells.

-

Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains.

- Findings : The compound showed promising results in combination with conventional antibiotics, enhancing their effectiveness against resistant strains.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.